[4-(Methoxymethyl)phenyl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHBNNHKPROKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550553 | |
| Record name | [4-(Methoxymethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111735-59-2 | |
| Record name | [4-(Methoxymethyl)phenyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 4 Methoxymethyl Phenyl Acetonitrile
Transformations at the Acetonitrile (B52724) Functional Group
The acetonitrile moiety is a cornerstone of this molecule's reactivity, offering a rich field for chemical transformations. Both the carbon and nitrogen atoms of the cyano group, as well as the adjacent methylene (B1212753) bridge, can participate in a variety of reactions.
Nucleophilic and Electrophilic Reactivity of the Nitrile Moiety
The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This inherent electrophilicity is central to many of its transformations. The reactivity can be further enhanced by protonation or coordination with a Lewis acid, which increases the positive character of the carbon atom. libretexts.org
Common transformations stemming from the nitrile's electrophilicity include:
Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an intermediate amide to yield the corresponding carboxylic acid, [4-(methoxymethyl)phenyl]acetic acid. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine, [2-(4-(methoxymethyl)phenyl)ethan-1-amine], using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves two successive nucleophilic additions of a hydride ion. libretexts.org
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed upon aqueous workup to furnish a ketone. libretexts.org For example, reaction with methylmagnesium bromide followed by hydrolysis would yield 1-(4-(methoxymethyl)phenyl)propan-2-one.
While the nitrogen atom possesses a lone pair of electrons, the nitrile group as a whole is not strongly nucleophilic. However, it can participate in nucleophilic addition reactions, particularly in the presence of strong electrophiles. researchgate.net For instance, treatment with a silyl (B83357) triflate and a trialkylamine base can convert acetonitrile into a silyl ketene (B1206846) imine in situ, which then acts as a potent nucleophile. richmond.edu
Table 1: Nucleophilic Additions to the Nitrile Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | Ketone |
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles (e.g., Triazoles, Thiazoles)
The nitrile functionality is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.
Triazoles: 1,2,3-Triazoles are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net While the nitrile itself is not a direct participant, [4-(methoxymethyl)phenyl]acetonitrile can be elaborated into an azide (B81097) or alkyne precursor for this reaction. More directly, nitriles can react with reagents like hydrazine (B178648) to form amidrazones, which can then be cyclized with various partners to yield 1,2,4-triazoles. chemmethod.comnih.gov For instance, condensation of an amidrazone with an acid chloride and subsequent cyclization can provide substituted 1,2,4-triazoles. nih.gov
Thiazoles: The synthesis of thiazoles often involves the reaction of a thioamide with an α-halocarbonyl compound (Hantzsch synthesis). nih.govresearchgate.net The nitrile group of this compound can be converted to the corresponding thioamide, [2-(4-(methoxymethyl)phenyl)ethanethioamide], by treatment with hydrogen sulfide (B99878) or other thionating agents. This thioamide can then undergo cyclocondensation with an appropriate α-haloketone, such as chloroacetone, to yield a substituted thiazole (B1198619). nih.gov
Table 2: General Strategies for Heterocycle Synthesis
| Target Heterocycle | Key Intermediate from Nitrile | Typical Reaction Partner |
|---|---|---|
| 1,2,4-Triazole | Amidrazone | Acid Chloride / Orthoester |
| Thiazole | Thioamide | α-Haloketone |
Exploitation of Nitrile Anion Chemistry in Alkylation Reactions
The methylene protons (α-protons) adjacent to the nitrile group are acidic due to the strong electron-withdrawing nature of the cyano group, which stabilizes the resulting conjugate base (a carbanion or nitrile anion) by resonance. This allows for the facile generation of a nucleophile by treatment with a strong base.
A variety of strong bases, such as alkali metal hydrides (NaH), lithium dialkylamides (e.g., LDA), or potassium tert-butoxide (KOtBu), can be used to deprotonate the α-carbon. researchgate.net The resulting nitrile anion is a potent nucleophile that readily participates in SN2 reactions with alkylating agents. google.com This provides a powerful method for C-C bond formation at the benzylic position. For example, reacting this compound with sodium hydroxide (B78521) and an alkyl halide like 1-chlorobutane (B31608) can lead to the corresponding α-alkylated nitrile. google.com This method is broadly applicable to a range of phenylacetonitrile (B145931) derivatives and alkyl halides. researchgate.netgoogle.com
Reactions Involving the Methoxymethyl Ether and the Aromatic System
The other end of the molecule, comprising the methoxymethyl (MOM) ether and the phenyl ring, offers distinct opportunities for functionalization, which can be performed independently of or in concert with transformations at the nitrile group.
Selective Deprotection and Subsequent Functionalization of Methoxymethyl Ethers
The methoxymethyl (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under basic and weakly acidic conditions. nih.gov Its removal, or deprotection, is a key step in many synthetic sequences, unmasking a reactive hydroxyl group.
Deprotection of the MOM ether in this compound yields [4-(hydroxymethyl)phenyl]acetonitrile. This transformation is typically achieved under acidic conditions. A variety of Brønsted and Lewis acids can be employed, allowing for chemoselective removal even in the presence of other acid-labile groups. wikipedia.org
Table 3: Selected Reagents for MOM Ether Deprotection
| Reagent(s) | Conditions | Reference |
|---|---|---|
| ZnBr₂ / n-PrSH | CH₂Cl₂, <10 min | researchgate.net |
| Trialkylsilyl Triflate / 2,2′-Bipyridyl | Mild, non-acidic | nih.gov |
| Wells-Dawson Heteropolyacid | Solid acid catalyst, easily recoverable | nih.gov |
| Silica-supported Sodium Hydrogen Sulfate | Heterogeneous catalyst | semanticscholar.org |
Once deprotected, the resulting benzylic alcohol can undergo a host of subsequent functionalization reactions, including:
Electrophilic Aromatic Functionalization and Oxidation Pathways of the Phenyl Moiety
The benzene (B151609) ring itself is a substrate for electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is directed by the two existing substituents: the activating, ortho-, para-directing -CH₂OCH₃ group and the deactivating, ortho-, para-directing -CH₂CN group. The activating nature of the methoxymethyl group will dominate, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5 on the ring).
Standard EAS reactions can be applied, including:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Br or -Cl) is achieved with a halogen and a Lewis acid catalyst, such as FeBr₃ or AlCl₃. youtube.com
Sulfonation: Treatment with fuming sulfuric acid (SO₃/H₂SO₄) installs a sulfonic acid (-SO₃H) group. youtube.com
Friedel-Crafts Reactions: Alkylation or acylation of the ring can be accomplished using an alkyl or acyl halide with a Lewis acid catalyst, though these reactions can sometimes be complicated by the existing functional groups. masterorganicchemistry.com
Oxidation of the molecule can also target the aromatic system. While harsh oxidation (e.g., with hot, concentrated KMnO₄) can lead to ring cleavage, more controlled conditions could potentially oxidize the benzylic methylene groups. For instance, benzylic C-H functionalization can be achieved under specific catalytic conditions. rsc.org
Radical Cation Chemistry and Photoinduced Electron Transfer Processes in Solutions Containing the Compound
The investigation of radical cations and photoinduced electron transfer (PET) processes offers significant insights into the reactivity of organic molecules. Although direct research on the radical cation chemistry of this compound is not extensively detailed in the available literature, the behavior of structurally similar compounds, such as benzyl (B1604629) ethers and other substituted aromatic systems, provides a basis for a thorough theoretical examination of its anticipated reactivity. These processes are typically studied in solutions using acetonitrile as the solvent.
Photoinduced electron transfer is a phenomenon where an electron is transferred from a donor molecule to an acceptor molecule that has been excited by light. nih.gov In the case of this compound, the molecule is expected to function as an electron donor due to the electron-releasing characteristics of the methoxymethyl and cyanomethyl groups attached to the phenyl ring. The initiation of such a process generally requires a suitable photosensitizer with a sufficiently high oxidation potential in its excited state. mpg.de
Upon the photoexcitation of a sensitizer (B1316253) (Sens) in the presence of this compound, a PET process can be initiated, resulting in the formation of the this compound radical cation and the sensitizer radical anion (Sens•⁻).
Reaction Scheme: Sens + hν → Sens* Sens* + this compound → this compound•⁺ + Sens•⁻
The subsequent reactivity of the generated radical cation is of considerable chemical interest. Drawing parallels from studies on analogous structures, several potential reaction pathways can be proposed.
Pathways for the Radical Cation of this compound:
Deprotonation: The radical cation may undergo deprotonation, which is a common reaction pathway for radical cations possessing acidic protons. For this compound, the benzylic protons of both the cyanomethyl and methoxymethyl groups are potential sites for such a reaction. Studies concerning the photo-oxidation of benzyl methyl sulfides have indicated that deprotonation from the initial sulfide radical cations is a critical step in the formation of the final products. nih.gov
C-O Bond Cleavage: The presence of the methoxymethyl group introduces a carbon-oxygen bond that could be susceptible to cleavage when the molecule is in its radical cation state. Research into the visible-light-mediated oxidative cleavage of benzyl ethers has shown that the radical cation of a benzyl ether can undergo fragmentation. researchgate.netacs.orgbohrium.com This type of reaction is often driven by the thermodynamic stability of the resulting fragments.
Dimerization: Radical cations of aromatic compounds have been observed to form dimer radical cations in some instances, as is the case with aromatic sulfides in acetonitrile. nih.govresearchgate.net This would entail the association of two this compound radical cations.
The solvent, most commonly acetonitrile, plays a pivotal role in these reactions. It can influence the efficiency of the initial electron transfer event, the stability of the radical ions that are formed, and the subsequent reaction pathways. osti.gov
Below are interactive data tables summarizing the expected transient species and the factors that influence the PET and radical cation reactivity.
Table of Expected Transient Species and Their Characteristics
| Transient Species | Formation Pathway | Expected Subsequent Reactions | Analogous System | Reference |
|---|---|---|---|---|
| This compound•⁺ | Photoinduced electron transfer to a sensitizer | Deprotonation, C-O bond cleavage, Dimerization | Substituted benzyl ethers, Benzyl methyl sulfides | nih.govresearchgate.net |
| [4-(Cyanomethyl)phenyl]methoxymethyl radical | C-H bond cleavage from the methoxymethyl group of the radical cation | Further oxidation, reaction with solvent | Benzyl radicals | acs.org |
| 4-(Methoxymethyl)benzyl radical | C-C bond cleavage from the cyanomethyl group of the radical cation | Dimerization (to form bibenzyl derivatives) | Substituted benzyl radicals | acs.org |
Table of Factors Influencing PET and Radical Cation Reactivity
| Factor | Influence | Details | Reference |
|---|---|---|---|
| Photosensitizer | Initiates the PET process | Must possess a suitable excited-state oxidation potential to oxidize the substrate. | mpg.de |
| Solvent | Affects reaction rates and pathways | Acetonitrile is a commonly used polar aprotic solvent for PET investigations. | osti.gov |
| Substituents | Modulate electronic properties and stability | The electron-donating methoxymethyl group is anticipated to lower the oxidation potential and stabilize the resulting radical cation. | mdpi.orgnih.gov |
| Light Source | Provides energy for photoexcitation | The wavelength of the light must be appropriate for the absorption spectrum of the photosensitizer. | acs.org |
Strategic Applications in Complex Molecule Synthesis and Chemical Biology Probe Design
Role as an Intermediate in the Construction of Advanced Organic Molecules
The chemical architecture of [4-(Methoxymethyl)phenyl]acetonitrile makes it an ideal starting point for constructing a variety of intricate molecular frameworks, particularly those found in biologically active compounds and specialized chemical tools.
The core structures of indole (B1671886) and isoquinoline (B145761) alkaloids are present in a vast number of natural products and pharmaceuticals. rsc.orgresearchgate.net The synthesis of these heterocyclic systems often relies on precursors that can be readily derived from phenylacetonitrile (B145931) analogues.
The nitrile group of this compound can be reduced to form the corresponding phenylethylamine derivative. This amine is a classic precursor for the synthesis of tetrahydroisoquinoline skeletons via the Pictet-Spengler reaction. researchgate.net This reaction involves the condensation of a phenylethylamine with an aldehyde or ketone followed by cyclization. The resulting 1-substituted tetrahydroisoquinoline is a foundational structure for a large family of isoquinoline alkaloids. scripps.edu Similarly, indole synthesis methods, such as the Fischer indole synthesis, can incorporate the phenylacetonitrile moiety. rsc.org For instance, the related compound 4-(methoxymethyl)-2-methylindole has been synthesized, demonstrating the utility of the methoxymethylphenyl scaffold in building indole structures. rsc.org
Table 1: Application in Alkaloid Synthesis
| Target Scaffold | Potential Precursor Derived from this compound | Key Synthetic Reaction | Significance of Scaffold |
| Tetrahydroisoquinoline | 2-(4-(Methoxymethyl)phenyl)ethan-1-amine | Pictet-Spengler Reaction | Core of numerous alkaloids with diverse biological activities, including antimicrobial and antitumor properties. researchgate.netscripps.edu |
| Indole | This compound or derived ketones/hydrazones | Fischer Indole Synthesis | A privileged pharmacophore in medicinal chemistry, found in anticancer, anti-inflammatory, and antiviral agents. rsc.orgresearchgate.net |
The nitrile functionality is a key component in the construction of various nitrogen-containing heterocycles. This compound serves as a valuable building block for both pyrimidine (B1678525) and thiazole (B1198619) ring systems, which are central to many therapeutic agents.
Thiazole derivatives can be synthesized using the Hantzsch thiazole synthesis, which typically involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com More directly, benzonitriles can react with L-cysteine to yield thiazoline (B8809763) intermediates, which can be dehydrogenated to form the aromatic thiazole ring. nih.gov This approach has been used to create a series of 4-substituted methoxybenzoyl-aryl-thiazoles with potent antiproliferative activity. nih.gov The nitrile group of this compound provides the necessary carbon and nitrogen atoms for the formation of the thiazole core.
While direct examples are less common, the chemistry of pyrimidine synthesis allows for the incorporation of nitrile-containing fragments. rsc.orgnih.gov The nitrile group can serve as an electrophilic site or be converted into other functional groups like amidines, which are common precursors in cyclocondensation reactions to form the pyrimidine ring.
Table 2: Use in Pyrimidine and Thiazole Synthesis
| Target Heterocycle | Key Reagents & Conditions | Role of the Phenylacetonitrile Moiety | Prominent Applications |
| Thiazole | L-cysteine, buffer, ambient temperature; followed by oxidation. | The nitrile group reacts to form the C2-N3 bond of the thiazole ring. nih.gov | Anticancer agents, matrix metalloproteinase (MMP) inhibitors. nih.govnih.gov |
| Pyrimidine | Guanidine or amidine derivatives, base-catalyzed cyclocondensation. | The nitrile can be converted to an amidine or participate in reactions to build the pyrimidine framework. rsc.org | Antiviral and anticancer drugs, building blocks for nucleic acid analogues. rsc.orgnih.gov |
Design and Chemical Synthesis of Molecular Probes for Biological System Interrogation
Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. nih.gov The design of these probes requires a scaffold that can be functionalized to interact with specific biological targets and report on that interaction, often through fluorescence. nih.govkorea.ac.kr
A compound closely related to this compound, named 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1), was identified through high-throughput screening as a potent small molecule that enhances the expression of the transcription factor Oct3/4. nih.gov This factor is critical for maintaining pluripotency in stem cells. Structural modification and synthesis of derivatives confirmed that this class of compounds can promote and stabilize Oct3/4, making them valuable chemical probes for studying cellular reprogramming and regenerative medicine. nih.govresearchgate.net This highlights how the this compound framework can be elaborated into sophisticated probes for interrogating fundamental biological pathways.
Contributions to Reaction Methodology Development in Organic Synthesis
Beyond its use in synthesizing specific target molecules, this compound and related structures contribute to the broader field of synthetic methodology.
The formation of carbon-carbon bonds is the cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons from simpler precursors. cognitoedu.org Nitriles are exceptionally useful intermediates in this context because they enable the extension of carbon chains. chemrevise.org
The synthesis of this compound itself, often from the corresponding benzyl (B1604629) halide and an alkali metal cyanide, is a classic example of a C-C bond-forming reaction via nucleophilic substitution. orgsyn.orgphysicsandmathstutor.com More importantly, the α-carbon (the CH₂ group adjacent to the nitrile) is acidic and can be deprotonated by a suitable base. The resulting carbanion is a potent nucleophile that can attack various electrophiles (e.g., alkyl halides, aldehydes, ketones), forming a new C-C bond at the benzylic position. This reactivity allows for extensive and predictable modification of the molecular structure, making it a reliable tool in methodology development.
Advanced organic materials, such as organic semiconductors and sequence-defined polymers, are developed for a wide range of applications due to their cost-effectiveness and tunable properties. jhu.edu The this compound scaffold possesses features that make it an attractive precursor for such materials.
The aromatic ring and the nitrile group can be incorporated into larger conjugated systems, influencing the electronic properties of the resulting material. The nitrile group can also participate in polymerization reactions or be chemically modified post-polymerization. Furthermore, the methoxymethyl group provides a handle for tailoring physical properties like solubility or for attaching the molecule to a surface or another polymer backbone. This ability to fine-tune chemical, physical, and structural features is critical in the rational design of advanced materials for applications in electronics and drug delivery. jhu.edu
Advanced Analytical Techniques in the Characterization of 4 Methoxymethyl Phenyl Acetonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR) for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like [4-(Methoxymethyl)phenyl]acetonitrile in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships. illinois.edu
¹H NMR spectroscopy reveals the number of different types of protons in the molecule and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the acetonitrile (B52724) group, the benzylic protons of the methoxymethyl group, and the methyl protons. The aromatic protons on the para-substituted ring typically appear as a pair of doublets, a characteristic AA'BB' system.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups. The spectrum of this compound would feature signals for the nitrile carbon, the aromatic carbons (with and without substituents), the two distinct benzylic carbons, and the methoxy (B1213986) carbon. The chemical shift of the methoxy carbon is particularly indicative of its electronic environment. researchgate.net
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure.
COSY establishes proton-proton (¹H-¹H) coupling correlations, confirming adjacent protons.
HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning which protons are attached to which carbons.
HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting molecular fragments, such as linking the methoxymethyl group to the correct position on the phenyl ring and confirming the placement of the acetonitrile moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -CH₂CN) | ~7.35 (d, J ≈ 8 Hz) | ~129.0 |
| Aromatic CH (ortho to -CH₂OCH₃) | ~7.30 (d, J ≈ 8 Hz) | ~128.5 |
| Phenyl-C H₂CN | N/A | ~130.0 (quaternary) |
| Phenyl-C H₂OCH₃ | N/A | ~138.0 (quaternary) |
| -C H₂CN | ~3.70 (s) | ~23.5 |
| -C N | N/A | ~118.0 |
| -C H₂OCH₃ | ~4.45 (s) | ~74.0 |
| -OC H₃ | ~3.40 (s) | ~58.0 |
Note: These are predicted values and may vary slightly based on experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula and Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₁NO), HRMS can measure the mass with enough accuracy (typically to four or five decimal places) to distinguish it from other compounds with the same nominal mass.
In addition to providing the molecular formula, mass spectrometry, particularly when coupled with techniques like Electron Ionization (EI), induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. libretexts.orgnih.gov The analysis of these fragments helps to piece together the molecule's structure by identifying stable ions and characteristic neutral losses.
Key fragmentation pathways for this compound would likely include:
Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl (B1604629) compounds, leading to a stable C₇H₇⁺ ion at m/z 91.
Benzylic cleavage: Cleavage of the bond between the phenyl ring and the methoxymethyl group can result in a [M-CH₂OCH₃]⁺ fragment or a methoxymethyl cation [CH₂OCH₃]⁺ at m/z 45.
Loss of the methoxy group: Elimination of a methoxy radical (•OCH₃) to form a [M-31]⁺ ion.
Formation of a benzyl cation: Cleavage can also lead to the formation of a substituted benzyl cation. researchgate.netnih.gov
Table 2: Expected HRMS Data and Key Fragments for this compound
| Species | Formula | Calculated Exact Mass (m/z) | Description |
| Molecular Ion [M]⁺ | C₁₀H₁₁NO | 161.0841 | Intact molecule |
| [M-H]⁺ | C₁₀H₁₀NO | 160.0762 | Loss of a hydrogen atom |
| [M-OCH₃]⁺ | C₉H₈N | 130.0657 | Loss of a methoxy radical |
| [M-CH₂OCH₃]⁺ | C₈H₆N | 116.0499 | Loss of the methoxymethyl group |
| Tropylium Ion | C₇H₇ | 91.0548 | Rearranged benzyl fragment |
| Methoxymethyl Cation | CH₃O | 45.0289 | Methoxymethyl fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. researchgate.net These methods measure the absorption (IR) or scattering (Raman) of light by a molecule as its bonds vibrate. Each functional group has characteristic vibrational frequencies, providing direct evidence for its presence. cyberleninka.rumdpi.com
For this compound, the key expected vibrational bands are:
Nitrile (C≡N) stretch: This is a very characteristic and often sharp absorption in the IR spectrum, typically appearing in the range of 2260-2240 cm⁻¹. temple.edunist.gov
Ether (C-O-C) stretch: The asymmetric stretch for an aryl-alkyl ether is strong and appears around 1275-1200 cm⁻¹. The symmetric stretch is found near 1075-1020 cm⁻¹.
Aromatic C=C stretches: These appear as a series of bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H stretch: These vibrations are typically observed above 3000 cm⁻¹.
Aliphatic C-H stretch: Signals for the methylene (B1212753) and methyl groups are found just below 3000 cm⁻¹.
Para-substitution pattern: The substitution pattern on the benzene (B151609) ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 860-800 cm⁻¹ region.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Nitrile (-C≡N) | Stretch | 2260 - 2240 | Medium, Sharp |
| Ether (-C-O-C-) | Asymmetric Stretch | 1275 - 1200 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Para-Disubstituted Ring | C-H Out-of-Plane Bend | 860 - 800 | Strong |
X-ray Diffraction Crystallography for Definitive Solid-State Structure Determination
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise location of each atom in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state. escholarship.org
For this compound, a successful single-crystal X-ray analysis would confirm:
The para-substitution pattern on the phenyl ring without ambiguity.
The precise bond lengths and angles of the nitrile, ether, and aromatic functionalities.
The conformation of the methoxymethyl group relative to the phenyl ring.
The packing arrangement of molecules in the crystal, revealing intermolecular forces such as C-H···N or C-H···π interactions.
While obtaining a suitable single crystal can be a rate-limiting step, the resulting data is considered the "gold standard" for structural proof. nih.gov Crystallographic data for related structures, such as phenylacetonitrile (B145931) itself, show how these molecules pack in the solid state. nih.govresearchgate.net
Table 4: Illustrative Crystallographic Data Parameters
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The geometry of the unit cell. | Orthorhombic |
| Space Group | The symmetry elements of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 90°, γ = 90° |
| Z | The number of molecules per unit cell. | 4 |
| Volume (ų) | The volume of the unit cell. | 1140 |
Note: This table is illustrative. Actual data requires experimental determination from a single crystal.
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, Preparative HPLC) for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds. chromatographyonline.com A sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for identification. nih.gov GC-MS is highly effective for assessing the purity of a this compound sample and identifying any low-boiling-point impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a broader range of compounds, including those that are less volatile or thermally sensitive. honeywell.com Separation occurs in a liquid phase on a packed column, followed by ionization and detection by mass spectrometry. rsc.orglcms.cz This method is particularly useful for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture and for assessing the purity of the final product against non-volatile impurities.
Preparative High-Performance Liquid Chromatography (HPLC): While analytical HPLC is used for purity determination, preparative HPLC is a powerful purification technique. lcms.cz It operates on the same principles but uses larger columns and higher flow rates to isolate and collect gram-to-kilogram quantities of a target compound from a mixture. This is often a key step in obtaining a highly pure sample of this compound for subsequent analysis or use. rsc.org
Table 5: Application of Chromatographic Techniques
| Technique | Primary Application | Information Obtained |
| GC-MS | Purity assessment of volatile components | Retention time, molecular ion, fragmentation pattern of impurities |
| LC-MS | Reaction monitoring, purity analysis | Retention time, molecular weight of target and impurities |
| Preparative HPLC | Purification and isolation | Collection of highly pure fractions of the target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
